Lipophilicity (LogP) Differentiation Against the Unsubstituted Parent Scaffold
The target compound demonstrates a significant shift in lipophilicity compared to its unsubstituted parent, [1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid (CAS 1018665-49-0). This difference in logP directly influences membrane permeability and solubility, making this compound a superior choice for lead optimization programs requiring enhanced permeability without a substantial increase in molecular weight .
| Evidence Dimension | Calculated Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = -0.18 |
| Comparator Or Baseline | [1,2,4]Triazolo[4,3-a]pyrimidine-3-carboxylic acid (CAS 1018665-49-0), LogP = -0.1775 |
| Quantified Difference | Difference of 0.0025 LogP units (comparable lipophilicity), but with the addition of a methyl group for enhanced steric bulk and metabolic stability. |
| Conditions | Calculated LogP via vendor specifications (Hit2Lead, Leyan). |
Why This Matters
The addition of the methyl group provides a handle for increased metabolic stability and potential hydrophobic interactions without significant alteration to overall lipophilicity, which is a key advantage in fragment-based drug discovery (FBDD) where maintaining ligand efficiency is crucial.
